1,6,7-trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7-Trimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound characterized by a fused imidazo-purine core with methyl substitutions at positions 1, 6, and 5. Its unique structural feature is the 3,3,5-trimethylcyclohexyl group at position 8, which contributes to enhanced lipophilicity and steric bulk compared to phenyl or simpler alkyl substituents in analogs.
Properties
IUPAC Name |
4,7,8-trimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-10-7-13(9-19(4,5)8-10)23-11(2)12(3)24-14-15(20-17(23)24)22(6)18(26)21-16(14)25/h10,13H,7-9H2,1-6H3,(H,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXTWPKUTMHSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substitutions at positions 1, 3, 6, 7, and 8 dictating pharmacological profiles. Key structural analogs include:
Pharmacological and Functional Insights
- Substitution at Position 8: Arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861, 3i) enhance 5-HT1A/5-HT7 receptor binding and antidepressant efficacy . Fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) improve receptor selectivity and brain penetration . Bulky hydrophobic groups (e.g., 3,3,5-trimethylcyclohexyl in the target compound) may optimize metabolic stability and tissue distribution compared to polar substituents like hydroxyethyl () or aminophenyl (CB11) .
- Methylation Patterns :
- Dual-Target Activity: Compounds with piperazinylalkyl chains (e.g., AZ-853, 3i) show serotonin receptor modulation, while those with dihydroisoquinolinyl groups (Compound 5) combine 5-HT1A affinity with PDE4B inhibition . The target compound’s cyclohexyl group may favor PPARγ or kinase interactions over PDE activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key factors include:
- Catalyst selection : Transition metal catalysts (e.g., Pd-based) enhance coupling reactions for alkyl or aryl group attachment .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates during cyclization .
- Temperature gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for alkylation) minimizes side reactions .
- Purification methods : Preparative HPLC or column chromatography with silica gel improves purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups at positions 1,6,7 and the cyclohexyl substituent .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.3) .
- X-ray crystallography : Resolves stereochemistry of the 3,3,5-trimethylcyclohexyl group .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodologies include:
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) using recombinant proteins .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., adenosine A₂A receptor) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations are critical:
- Target selection : Prioritize receptors (e.g., adenosine receptors) with conserved binding pockets for purine analogs .
- Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinity (ΔG values) .
- MD simulations : NAMD or GROMACS models conformational stability over 100-ns trajectories . Example: A docking score of −9.2 kcal/mol suggests strong binding to the adenosine A₂A receptor .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic limitations:
- Metabolic stability : Liver microsome assays (human/rat) identify cytochrome P450-mediated degradation .
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
- Pharmacodynamic markers : LC-MS/MS quantifies target engagement in plasma/tissue .
Q. How does the 3,3,5-trimethylcyclohexyl group influence receptor selectivity?
Structural analogs and SAR studies reveal:
- Steric effects : The bulky cyclohexyl group reduces off-target binding to G-protein-coupled receptors .
- Hydrophobic interactions : Methyl groups enhance binding to hydrophobic pockets in kinases .
- Comparative data : Removal of the cyclohexyl group decreases potency by 10-fold in kinase assays .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
Integrate multi-omics approaches:
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) post-treatment .
- Proteomics : SILAC labeling quantifies phosphorylation changes in signaling proteins .
- CRISPR-Cas9 knockout : Validate target specificity by deleting candidate receptors/enzymes .
Data Contradiction Analysis
Q. How to address inconsistent cytotoxicity data across cell lines?
Potential solutions include:
- Cell line authentication : STR profiling ensures no cross-contamination .
- Culture condition standardization : FBS batch or oxygen levels (normoxia vs. hypoxia) affect results .
- Multi-dose validation : Dose-response curves (1 nM–100 µM) confirm reproducibility .
Methodological Tables
| Parameter | Synthesis Optimization | Biological Assay |
|---|---|---|
| Key Catalyst | Pd(OAc)₂ for cross-coupling | ATP (10 µM) in kinase assays |
| Critical Solvent | DMF for cyclization | DMSO (<0.1%) for compound solubility |
| Analytical Threshold | Purity >95% (HPLC) | IC₅₀ ≤ 10 µM (MTT assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
